N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide
Description
N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-23-10-9-20-16(23)15-13-26-18(21-15)22-17(24)19(7-11-25-12-8-19)14-5-3-2-4-6-14/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWYKEFKDROFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CSC(=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the functionalization of the pyridine ring by reacting 2-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4’-bipyridine with 4-phenylenediamine . The reaction conditions often require the use of a base and a polar aprotic solvent to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for deprotonation, acids like hydrochloric acid (HCl) for protonation, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) for dissolving the reactants .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The imidazole and thiazole rings allow it to bind to metal ions and enzymes, influencing their activity. This binding can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler compound with similar imidazole functionality.
Bis(1-methylimidazol-2-yl)ketone: A coordination compound with similar imidazole-based ligands.
2-(1-Methyl-1H-imidazol-4-yl)acetic acid: Another imidazole derivative used in biological research.
Uniqueness
N-[4-(1-methylimidazol-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide is unique due to its combination of imidazole, thiazole, and oxane rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
